Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Catalog No.
S11891718
CAS No.
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carb...

Product Name

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

IUPAC Name

methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h6H,2-5H2,1H3,(H,12,13)

InChI Key

XBXOQUNYOXZFJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2)NC1=O

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. It features a unique molecular structure characterized by a hexahydroquinoline core with a carboxylate and a ketone functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to its structural similarities to other bioactive compounds.

  • Oxidation: This compound can be oxidized to form quinoline derivatives.
  • Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The major products from these reactions often include various substituted quinoline derivatives with distinct biological and chemical properties.

Research indicates that methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits several biological activities. While specific targets of action are still being investigated, it is believed that this compound may interact with biological systems through non-covalent interactions such as hydrogen bonding. Its structural resemblance to other quinoline derivatives suggests potential involvement in cell signaling pathways or metabolic processes.

The synthesis of methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which combines an aldehyde with a β-keto ester and urea or thiourea under acidic conditions. Alternative methods may include:

  • Ultrasonic Irradiation: A catalyst-free synthesis protocol that promotes rapid and environmentally friendly production.
  • Microwave-Assisted Reactions: These methods enhance reaction efficiency and yield.

In industrial settings, continuous flow reactors may be utilized to optimize yield and purity.

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has promising applications primarily in medicinal chemistry due to its biological activities. It may serve as a lead compound in drug development targeting various diseases. Additionally, its derivatives could be explored for potential use in agricultural chemistry or as synthetic intermediates in organic synthesis.

Studies on the interactions of methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate with biological macromolecules are ongoing. Preliminary findings suggest that it might interact with proteins or nucleic acids through hydrogen bonding and hydrophobic interactions. Further research is required to elucidate its precise mechanisms of action and potential therapeutic targets.

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate shares structural similarities with several other compounds in the quinoline family. Notable similar compounds include:

Compound NameStructureUnique Features
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylateEthyl 6-methylEthyl group enhances solubility; potential for different biological activity.
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1-hydroxyhexahydroquinolineMethyl 4-(4-methoxyphenyl)Methoxy group may influence pharmacological properties.
Isopropyl 4-[4-(difluoromethoxy)phenyl]-2-methyl-5-oxo-1-hydroxyhexahydroquinolineIsopropyl 4-[4-(difluoromethoxy)phenyl]Difluoromethoxy substitution provides unique electronic properties.

These compounds illustrate the diversity within the hexahydroquinoline family while highlighting the unique attributes of methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate that may contribute to its distinct biological activities and applications in medicinal chemistry.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.08954328 g/mol

Monoisotopic Mass

207.08954328 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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